Cas no 1105200-70-1 (2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one)

2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one is a heterocyclic compound featuring a pyrazolopyridazine core functionalized with a morpholinyl ethanone moiety. Its structural complexity and sulfur linkage contribute to potential reactivity and binding affinity, making it a candidate for pharmaceutical and agrochemical research. The presence of the morpholine ring enhances solubility and bioavailability, while the phenyl and methyl substituents may influence steric and electronic properties. This compound is of interest in medicinal chemistry for its scaffold diversity, which could be leveraged in the development of kinase inhibitors or other biologically active agents. Its synthesis and derivatization offer opportunities for structure-activity relationship studies.
2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one structure
1105200-70-1 structure
Product name:2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one
CAS No:1105200-70-1
MF:C18H19N5O2S
MW:369.440761804581
CID:6421042
PubChem ID:30860763

2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one
    • 2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanyl-1-morpholin-4-ylethanone
    • 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone
    • VU0644238-1
    • 2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one
    • AKOS024509841
    • F5481-0006
    • 1105200-70-1
    • Inchi: 1S/C18H19N5O2S/c1-13-15-11-19-23(14-5-3-2-4-6-14)17(15)18(21-20-13)26-12-16(24)22-7-9-25-10-8-22/h2-6,11H,7-10,12H2,1H3
    • InChI Key: PTSVBFYSKYAJDZ-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCOCC1)CSC1=NN=C(C)C2C=NN(C3=CC=CC=C3)C1=2

Computed Properties

  • Exact Mass: 369.12594604g/mol
  • Monoisotopic Mass: 369.12594604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 484
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 98.4Ų

2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5481-0006-2μmol
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one
1105200-70-1
2μmol
$57.0 2023-09-10
Life Chemicals
F5481-0006-3mg
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one
1105200-70-1
3mg
$63.0 2023-09-10
Life Chemicals
F5481-0006-1mg
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one
1105200-70-1
1mg
$54.0 2023-09-10
Life Chemicals
F5481-0006-4mg
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one
1105200-70-1
4mg
$66.0 2023-09-10
Life Chemicals
F5481-0006-5mg
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one
1105200-70-1
5mg
$69.0 2023-09-10
Life Chemicals
F5481-0006-5μmol
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one
1105200-70-1
5μmol
$63.0 2023-09-10
Life Chemicals
F5481-0006-10μmol
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one
1105200-70-1
10μmol
$69.0 2023-09-10
Life Chemicals
F5481-0006-2mg
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one
1105200-70-1
2mg
$59.0 2023-09-10
Life Chemicals
F5481-0006-10mg
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one
1105200-70-1
10mg
$79.0 2023-09-10
Life Chemicals
F5481-0006-15mg
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one
1105200-70-1 90%+
15mg
$89.0 2023-05-21

2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one Related Literature

Additional information on 2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one

Compound CAS No. 1105200-70-1: 2-({4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one

The compound with CAS No. 1105200-707 is a highly specialized organic molecule known as 2-{4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl-1-(morpholin-4-yl)ethan-one. This molecule is of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential bioactivity. The compound's structure incorporates a pyrazolo[3,4-d]pyridazine ring system, which is a fused bicyclic heterocycle with two nitrogen atoms, along with a morpholine moiety and a sulfanyl group. These structural elements contribute to its potential as a lead compound in drug discovery.

The synthesis of this compound involves a series of intricate organic reactions, including coupling reactions and cyclization processes. The pyrazolo[3,4-d]pyridazine core is typically synthesized via aza-Michael addition or other related methodologies, followed by functionalization to introduce the sulfanyl and morpholine groups. The morpholine moiety is known for its ability to enhance drug-like properties such as solubility and bioavailability, making it a common feature in many pharmaceutical agents.

Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, its pyrazolo[3,4-d]pyridazine moiety has been shown to exhibit anti-inflammatory and antioxidant activities in vitro. Additionally, the presence of the sulfanyl group may confer additional redox properties, which could be beneficial in targeting specific biological pathways. The morpholine ring further enhances the molecule's stability and ability to interact with biological targets.

In terms of pharmacokinetics, preliminary studies suggest that this compound has favorable absorption profiles and moderate metabolic stability. These properties are crucial for its potential use as an orally administered drug. However, further studies are required to fully characterize its pharmacokinetic behavior in vivo.

The application of this compound extends beyond traditional drug discovery. Its unique structure makes it a valuable tool for studying the role of heterocyclic systems in molecular recognition and binding affinity. Researchers have also explored its use as a building block for constructing more complex molecular architectures with enhanced functionality.

In conclusion, CAS No. 11052007, or 2-{4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl-1-(morpholin strong>-4-yl) strong>< strong>ethan strong>< strong>one strong>, represents a promising candidate for further exploration in the fields of medicinal chemistry and pharmacology. Its unique structural features and potential bioactivity make it an attractive target for researchers seeking novel therapeutic agents.

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